4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide
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Overview
Description
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide is a chemical compound with the molecular formula C12H11BrN2O3 It is known for its unique structure, which includes a bromine atom, a fluorine atom, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide typically involves the reaction of 4-bromo-2-fluorobenzoic acid with 3-aminopiperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with hydrogen gas can produce amine derivatives.
Scientific Research Applications
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
4-Bromo-N-(2,6-dioxopiperidin-3-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and applications.
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-3-methylbenzamide: Contains a methyl group instead of a fluorine atom, leading to different chemical properties.
Uniqueness: The presence of both bromine and fluorine atoms in 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide makes it unique compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C12H10BrFN2O3 |
---|---|
Molecular Weight |
329.12 g/mol |
IUPAC Name |
4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H10BrFN2O3/c13-6-1-2-7(8(14)5-6)11(18)15-9-3-4-10(17)16-12(9)19/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17,19) |
InChI Key |
TXWXOURTZLCGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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